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Introduction

Balomenib (formerly ZE63-0302) is an investigational, orally bioavailable small molecule
inhibitor targeting the protein-protein interaction between menin and the histone-lysine N-
methyltransferase 2A (KMT2A, also known as MLL). This interaction is a critical dependency
for the leukemogenic activity of KMT2A-rearranged (KMT2A-r) and nucleophosmin 1 (NPM1)-
mutant acute leukemias. By disrupting this complex, Balomenib aims to restore normal
hematopoietic differentiation and suppress leukemic cell growth. This technical guide provides
an in-depth overview of the preclinical pharmacodynamics of Balomenib, summarizing key
experimental findings and methodologies.

Mechanism of Action: Disrupting the Menin-KMT2A
AXis

In acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring KMT2A
rearrangements or NPM1 mutations, the menin-KMT2A complex is crucial for the aberrant
expression of downstream target genes, such as HOX and MEIS1, which drive
leukemogenesis and block cellular differentiation.[1][2] Balomenib is designed to allosterically

inhibit the menin-KMT2A interaction, leading to the downregulation of these key oncogenic
genes and subsequent induction of leukemic cell differentiation and apoptosis.[1]
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A key feature of Balomenib's design is its interaction with the menin protein. It forms an
energetically favorable conformation that allows for effective target engagement while avoiding
the W346 residue. This is significant because mutations affecting nearby residues, such as
M327 and G331, can confer resistance to other menin inhibitors by sterically hindering their

interaction with W346.[3] Balomenib's unique binding mode suggests a lower susceptibility to
these "hot spot" resistance mutations.[3]
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Caption: Balomenib's mechanism of action in KMT2A-r/NPM1c AML.
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Preclinical Efficacy
In Vitro Studies

Balomenib has demonstrated potent anti-proliferative activity in various leukemia cell lines

harboring KMT2A rearrangements and NPM1 mutations.

Table 1: Summary of In Vitro Activity of Balomenib

) Comparator
. Balomenib
Cell Line Genotype Assay Type . (SNDX-5613)
Activity L
Activity
KMT2A- Cellular Potent Inhibition Similar IC50 to
MV4-11 o _
rearranged Proliferation (IC50) Balomenib
KMT2A- Cellular Potent Inhibition Similar IC50 to
MOLM-13 _ _ .
rearranged Proliferation (IC50) Balomenib
Cellular Potent Inhibition -
OCI-AML3 NPM1-mutant _ _ Not specified
Proliferation (IC50)
Significant shift
KMT2A-r, MEN1 Cellular Maintains in IC50
MV4-11 M327I o
mutant Proliferation Potency (Reduced
Potency)
Data

summarized from
a conference
abstract and may
not represent
final, peer-

reviewed results.

In Vivo Studies

The anti-leukemic activity of Balomenib has been evaluated in xenograft models of human

AML.
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Table 2: Summary of In Vivo Efficacy of Balomenib

Animal Model Cell Line Treatment Key Findings
Comparable survival
Cell Line-Derived Balomenib benefit to SNDX-5613
MOLM-13 _ _ _
Xenograft (CDX) (monotherapy) with twice-daily
dosing.
) ) Balomenib in )
Cell Line-Derived - o ] Impressive synergy
Not specified combination with a
Xenograft (CDX) o observed.
FLT3 inhibitor
) ) Balomenib in )
Cell Line-Derived -~ o ] Impressive synergy
Not specified combination with a

Xenograft (CDX)

BCL2 inhibitor

observed.

Data summarized

from a conference

abstract and may not

represent final, peer-

reviewed results.

Preclinical Safety Profile

Preclinical safety evaluations have highlighted a favorable profile for Balomenib, particularly

concerning cardiotoxicity, a known issue with other menin inhibitors.

Table 3: Summary of Preclinical Safety Findings
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. Comparator
Assay Model Balomenib Result
(SNDX-5613) Result
) ) ) Prolonged APD at
Action Potential _ o No change in APD up _
) Rabbit Purkinje Fibers concentrations as low
Duration to 10 uM

as 100 nM

No effect on QTc up to
i ) o 100 mg/kg; safely -~
In Vivo Cardiotoxicity Dog o Not specified
administered up to

150 mg/kg twice daily

GLP studies
General Toxicity Rat and Primate completed without Not specified

concerning toxicity

Data summarized
from a conference
abstract and may not
represent final, peer-

reviewed results.

Experimental Protocols

While specific, detailed protocols for the Balomenib preclinical studies are not publicly
available, the following represents generalized methodologies for the types of experiments
conducted.

Cellular Proliferation Assay

This assay is used to determine the concentration of a compound required to inhibit the growth
of cancer cells by 50% (IC50).

Calculate IC50 values
using dose-response
curve fitting

Incubate for a
defined period
(e.g., 72-96 hours)

Treat with serial
dilutions of
Balomenib

Seed leukemia cells
(e.g., MV4-11, MOLM-13)
in 96-well plates

Measure luminescence
or absorbance

Add viability reagent
(e.g., CellTiter-Glo®)
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Caption: A generalized workflow for in vitro cellular proliferation assays.

Cell Line-Derived Xenograft (CDX) Model

CDX models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds in a
living organism.

Inject human leukemia
cells (e.g., MOLM-13)
into immunocompromised mice

'

Monitor for tumor
engraftment and growth

Randomize mice into
treatment and control
groups

Administer Balomenib
(e.g., oral gavage)
and/or other agents

Monitor tumor volume,
body weight, and
general health

Continue treatment until
predefined endpoint
(e.g., tumor size, survival)
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Caption: A typical workflow for establishing and utilizing a CDX model.

Conclusion

The preclinical data for Balomenib demonstrate its potential as a potent and selective inhibitor
of the menin-KMT2A interaction. It exhibits significant anti-leukemic activity in in vitro and in
vivo models of KMT2A-rearranged and NPM1-mutant AML. Notably, Balomenib maintains its
potency against a known resistance mutation and displays a favorable safety profile,
particularly with regard to cardiotoxicity. These promising preclinical findings have supported its
advancement into clinical trials. Further research will continue to elucidate its full therapeutic
potential and role in the treatment landscape for acute leukemias.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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